molecular formula C8H6BrClN2 B13661668 5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole

5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole

Cat. No.: B13661668
M. Wt: 245.50 g/mol
InChI Key: UBNUCLZNFXYZDK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The presence of bromine, chlorine, and methyl groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole typically involves the cyclization of substituted anilines with appropriate reagents. One common method includes the reaction of 5-bromo-2-chloroaniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ catalysts to improve reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-2-chloro-4-methyl-1H-benzo[d]imidazole, while oxidation may produce this compound-3-oxide.

Scientific Research Applications

5-Bromo-2-chloro-4-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-4-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-1H-benzo[d]imidazole
  • 4-Methyl-1H-benzo[d]imidazole
  • 2-Chloro-4-methyl-1H-benzo[d]imidazole

Uniqueness

5-Bromo-2-chloro-4-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

5-bromo-2-chloro-4-methyl-1H-benzimidazole

InChI

InChI=1S/C8H6BrClN2/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H,11,12)

InChI Key

UBNUCLZNFXYZDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)Cl)Br

Origin of Product

United States

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